molecular formula C8H7NS2 B7778578 4H-3,1-benzothiazine-2-thiol

4H-3,1-benzothiazine-2-thiol

Cat. No.: B7778578
M. Wt: 181.3 g/mol
InChI Key: CFQKBLDAMMCXOM-UHFFFAOYSA-N
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Description

4H-3,1-Benzothiazine-2-thiol is a sulfur-containing heterocyclic compound characterized by a fused benzene ring and a 3,1-thiazine ring system with a thiol (-SH) substituent at position 2. Its structure imparts unique reactivity, particularly through the nucleophilic thiol group, enabling participation in disulfide bond formation, metal complexation, and redox reactions .

Properties

IUPAC Name

4H-3,1-benzothiazine-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS2/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQKBLDAMMCXOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2N=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Scope

A pivotal advancement in synthesizing 4-alkyl-4H-3,1-benzothiazine-2-thiones involves the reaction of carbon disulfide (CS₂) with (E)-3-(2-aminoaryl)acrylates or acrylonitriles under mild, metal-free conditions. The process initiates with a base-promoted Michael addition of CS₂ to the α,β-unsaturated ester or nitrile, followed by intramolecular cyclization to form the benzothiazine ring (Figure 1).

(E)-3-(2-Aminoaryl)acrylate+CS2Base4-Alkyl-4H-3,1-benzothiazine-2-thione\text{(E)-3-(2-Aminoaryl)acrylate} + \text{CS}_2 \xrightarrow{\text{Base}} \text{4-Alkyl-4H-3,1-benzothiazine-2-thione}

This method accommodates diverse substrates, including electron-donating and withdrawing groups on the aryl ring, with yields ranging from 65% to 92%. For instance, acrylonitriles bearing nitro substituents achieved 85% yield, while methoxy-substituted derivatives yielded 78%.

Optimization and Advantages

The absence of metal catalysts and compatibility with ambient temperatures (20–25°C) render this method environmentally benign and scalable. Solvent screening revealed tetrahydrofuran (THF) as optimal, minimizing side reactions compared to polar aprotic solvents like dimethylformamide (DMF).

Thiobenzanilide Intermediate Pathways

Synthesis via Sulfinylbis Compounds

Early approaches utilized aryl-modified sulfinylbis((2,4-dihydroxyphenyl)methanethione) and 2-aminobenzyl alcohols to generate thiobenzanilide intermediates, which undergo endocyclization to form 4H-3,1-benzothiazine derivatives. Although initially developed for anticancer compounds, this pathway can be adapted for thiol synthesis by substituting terminal groups.

Challenges and Modifications

The original method required elevated temperatures (80–100°C) and produced mixed yields (50–75%). Recent modifications incorporate microwave-assisted cyclization, reducing reaction times from hours to minutes and improving purity.

Catalytic Condensation Methods

Industrial-Scale Synthesis

A patented method for piroxicam analogs employs ethyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide and 2-aminopyridine in o-xylene with NH₄Cl as a catalyst. The reaction proceeds via azeotropic distillation to remove ethanol, achieving 60–75% yield after 12 hours of reflux.

Ethyl carboxylate derivative+2-AminopyridineNH₄Cl, o-xylene4H-3,1-Benzothiazine-2-thiol analog\text{Ethyl carboxylate derivative} + \text{2-Aminopyridine} \xrightarrow{\text{NH₄Cl, o-xylene}} \text{4H-3,1-Benzothiazine-2-thiol analog}

Role of Adsorbents

Incorporating silica gel or calcium chloride as adsorbents prevents azeotrope formation, enabling consistent reflux temperatures (140–144°C) and reducing solvent volume by 75%. This innovation enhances industrial viability by lowering costs and waste.

Sulfonic Acid-Mediated Cyclization

Trioxane and Sulfamide Reactions

A novel cyclization method involves reacting trioxane with N-aryl-N'-alkylsulfamides in aryl sulfonic acid solutions at 0–20°C. The mechanism proceeds via intramolecular sulfonylamidomethylation, forming 1H-2,1,3-benzothiadiazine-3,4-dihydro-2,2-dioxides as intermediates.

Substrate Flexibility and Limitations

While effective for dihydro-2,2-dioxides, adapting this method for thiols requires post-synthetic reduction. Substrates with electron-withdrawing groups (e.g., NO₂, CF₃) exhibited higher reactivity, but yields plateaued at 55% due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Catalyst/Solvent Temperature Yield Advantages
CS₂-Mediated CyclizationNone/THF20–25°C65–92%Metal-free, broad substrate tolerance
Thiobenzanilide PathwayMicrowave irradiation80–100°C50–75%Adaptable for thiol derivatives
Catalytic CondensationNH₄Cl/o-xylene140–144°C60–75%Industrial scalability
Sulfonic Acid CyclizationAryl sulfonic acid0–20°C40–55%Mild conditions, novel mechanism

Chemical Reactions Analysis

Types of Reactions

4H-3,1-benzothiazine-2-thiol can undergo various types of chemical reactions, including but not limited to:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The specific reagents and conditions for these reactions depend on the desired transformation. Common reagents may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. Detailed information on the exact products is not available.

Scientific Research Applications

4H-3,1-benzothiazine-2-thiol has several scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to understand its effects on biological systems.

    Industry: 4H-3,1-benzothiazine-2-thiol may be used in industrial processes for the production of other chemical compounds or materials.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4H-3,1-Benzoxazin-4-ones

  • Structural Differences: Replace the sulfur atom in the thiazine ring with oxygen, forming a benzoxazinone core.
  • Synthesis : Typically derived from anthranilic acids or methyl anthranilates via N-acylation/cyclization .
  • Bioactivity: Exhibit potent herbicidal activity (e.g., IC50 values comparable to 2,4-D) due to interactions with plant hormone receptors like TIR1 . The 2-phenoxymethyl substituent enhances activity, especially with halogenated aromatic rings .
  • Key Contrast: Unlike 4H-3,1-benzothiazine-2-thiol, benzoxazinones lack sulfur-mediated redox reactivity but leverage hydrogen bonding via the oxazinone oxygen .

4H-3,1-Benzothiazin-4-ones

  • Structural Differences : Feature a ketone group at position 4 instead of the thiol group.
  • Synthesis : Accessible from anthranilic acid derivatives, enabling substitution at positions 2 and 5–8 .
  • Bioactivity : Derivatives show inhibitory effects on enzymes like human neutrophil elastase and acetyl-CoA carboxylases .
  • Key Contrast : The ketone group introduces electrophilic reactivity, contrasting with the nucleophilic thiol in 4H-3,1-benzothiazine-2-thiol .

2-Alkyl/Aryloxy-4H-3,1-Benzothiazines

  • Structural Differences : Substituents at position 2 include alkoxy, aryloxy, or sulfanyl groups instead of thiol.
  • Synthesis : Achieved via copper-catalyzed S-arylation or electrophilic substitution reactions .
  • Bioactivity : Some derivatives exhibit antiproliferative activity against tumor cells, attributed to fused-ring interactions with biological targets .
  • Key Contrast : Alkoxy/sulfanyl groups reduce nucleophilicity compared to the thiol group, altering metabolic stability and target engagement .

4-(Halomethylidene)-4H-3,1-Benzothiazines

  • Structural Differences : Incorporate a halomethylidene group at position 4, creating a conjugated system.
  • Synthesis: Limited success in synthesizing these derivatives due to challenges in regioselective halogenation .

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Method Bioactivity/Application Reactivity Profile
4H-3,1-Benzothiazine-2-thiol Benzene + thiazine + SH Thiol (-SH) at position 2 Limited data; likely from anthranilic acid derivatives Metal complexation, redox reactions Nucleophilic substitutions, disulfide bonds
4H-3,1-Benzoxazin-4-ones Benzene + oxazinone Ketone at position 4 N-Acylation/cyclization Herbicidal (TIR1 receptor inhibition) Hydrogen bonding, electrophilic ketone
2-Phenoxymethyl-Benzothiazines Benzene + thiazine Phenoxymethyl at position 2 Copper-catalyzed S-arylation Antiproliferative (tumor cells) Aromatic π-interactions
4H-3,1-Benzothiazin-4-ones Benzene + thiazinone Ketone at position 4 Anthranilic acid derivatization Enzyme inhibition (elastase, ACCase) Electrophilic ketone reactivity

Research Findings and Challenges

  • Synthetic Challenges : Modifying pre-formed benzothiazines (e.g., halogenation, alkylation) often leads to isomer mixtures, necessitating laborious purification . In contrast, synthesizing analogs from substituted anthranilic acids improves regioselectivity .
  • Bioactivity Gaps: While 4H-3,1-benzothiazine-2-thiol’s reactivity is well-documented, its biological applications remain underexplored compared to herbicidal benzoxazinones or antitumor benzothiazines .

Q & A

Q. What are the established synthetic routes for 4H-3,1-benzothiazine-2-thiol, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclization reactions starting with precursors like 2-aminobenzenethiol. A common method involves reacting 2-aminobenzenethiol with carbon disulfide and amines under optimized conditions (e.g., solvent, temperature, and catalyst) to form the benzothiazine ring . Yields vary significantly with substituents: for example, alkylation of intermediates like (E)-3-(2-aminoaryl)acrylonitriles with carbon disulfide can achieve yields up to 90% under specific conditions (Table 2 in ) . Purity is enhanced via recrystallization or chromatography, as noted in studies using IR, NMR, and MS for validation .

Q. Which spectroscopic techniques are critical for structural confirmation of 4H-3,1-benzothiazine-2-thiol and its derivatives?

Essential techniques include:

  • IR spectroscopy to identify thiol (-SH) and imino (-NH) functional groups .
  • ¹H/¹³C-NMR to resolve aromatic protons and substituent effects on the benzothiazine ring .
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation patterns .
  • Elemental analysis to validate empirical formulas (e.g., C₈H₆N₂S₂) .

Q. What in vitro assays are typically used to evaluate the biological activity of 4H-3,1-benzothiazine-2-thiol derivatives?

Antiproliferative activity is assessed against human cancer cell lines (e.g., MCF-7, HepG2) using MTT or SRB assays. For example, derivatives with aryl substituents showed superior activity to cisplatin in some cases, highlighting the role of structural modifications . Cytotoxicity data are often reported as IC₅₀ values, with mechanistic studies probing DNA interaction or enzyme inhibition .

Q. What intermediates are pivotal in synthesizing 4H-3,1-benzothiazine-2-thiol derivatives?

Key intermediates include:

  • Thiobenzanilides , formed from sulfinylbis((2,4-dihydroxyphenyl)methanethione) and 2-aminobenzyl alcohols .
  • Michael adducts from (E)-3-(2-aminoaryl)acrylonitriles and carbon disulfide, enabling ring closure . These intermediates are characterized via TLC and spectroscopic methods to ensure progression to the final product .

Q. How do solubility and stability impact experimental design for this compound?

The thiol group confers limited aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO) for biological assays. Stability studies recommend storage under inert atmospheres (N₂/Ar) at low temperatures (-20°C) to prevent oxidation . Pre-experiment solubility profiling in solvents like ethanol or DMF is critical for reproducibility .

Advanced Research Questions

Q. What advanced strategies improve cyclization efficiency in synthesizing 4H-3,1-benzothiazine-2-thione derivatives?

  • Microwave-assisted synthesis reduces reaction time and improves yield for thermally driven cyclizations .
  • Catalytic systems (e.g., AlCl₃ or Tf₂O) facilitate intramolecular heteroconjugate addition, achieving yields >85% for certain derivatives .
  • Solvent optimization : Using toluene or THF enhances regioselectivity in ring closure .

Q. How can computational methods complement experimental data in elucidating structure-activity relationships (SAR)?

  • DFT calculations predict electron density distribution, identifying reactive sites (e.g., sulfur atoms) for electrophilic attacks .
  • Molecular docking simulates interactions with biological targets (e.g., DNA topoisomerases), guiding rational design of derivatives with enhanced binding affinity .
  • QSAR models correlate substituent properties (e.g., Hammett constants) with anticancer activity, aiding in prioritization of synthetic targets .

Q. What structural modifications enhance the anticancer activity of 4H-3,1-benzothiazine-2-thiol derivatives?

  • Aryl substituents at the 2-position increase lipophilicity and membrane permeability, improving activity against solid tumors .
  • Electron-withdrawing groups (e.g., -NO₂) enhance thiol reactivity, promoting pro-apoptotic effects .
  • Heterocyclic fusion (e.g., pyrimido-benzothiazoles) expands π-π stacking interactions with DNA, as shown in derivatives with IC₅₀ values <10 μM .

Q. How should researchers address contradictions in reported biological activities across studies?

  • Standardize assays : Use identical cell lines (e.g., NCI-60 panel) and protocols to minimize variability .
  • Control for redox activity : Thiol-mediated off-target effects can be mitigated by including antioxidants (e.g., NAC) in assays .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., vs. 15) to identify consensus SAR trends .

Q. What are the advantages and limitations of alternative synthetic routes (e.g., microwave vs. conventional heating)?

  • Microwave synthesis offers rapid heating (~10–30 minutes) and higher yields but requires specialized equipment .
  • Conventional thermal methods are scalable but may produce side products (e.g., oxidized thiols) under prolonged heating .
  • Solvent-free conditions reduce environmental impact but are limited to thermally stable intermediates .

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